N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

GSK-3β inhibition Diabetes research Alzheimer's disease

N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C20H17BrN4, MW 393.3 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 4-bromophenyl substituent at the 7-amine position, with methyl groups at positions 2 and 5 and a phenyl group at position The pyrazolo[1,5-a]pyrimidine core is recognized for its ability to engage the ATP-binding pocket of multiple kinases, and this specific compound has been profiled as 'GSK-3β inhibitor 6' by multiple chemical vendors.

Molecular Formula C20H17BrN4
Molecular Weight 393.3 g/mol
Cat. No. B12221469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H17BrN4
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=CC=C4
InChIInChI=1S/C20H17BrN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3
InChIKeyUYLGWBBKYXRKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold and Procurement Identity


N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C20H17BrN4, MW 393.3 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 4-bromophenyl substituent at the 7-amine position, with methyl groups at positions 2 and 5 and a phenyl group at position 3. The pyrazolo[1,5-a]pyrimidine core is recognized for its ability to engage the ATP-binding pocket of multiple kinases, and this specific compound has been profiled as 'GSK-3β inhibitor 6' by multiple chemical vendors . Despite structural similarity to other N-aryl pyrazolo[1,5-a]pyrimidin-7-amines, its particular substitution pattern – notably the electron-rich 4-bromophenyl group – creates a distinct steric and electronic profile that differentiates it from the more common 4-chloro, 4-fluoro, or unsubstituted phenyl analogs [1].

Why Generic N-Aryl Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Replace N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Research


Simple N-aryl substitution on the pyrazolo[1,5-a]pyrimidin-7-amine core is not freely interchangeable across halogen-type analogs. In the Almehmadi et al. (2021) CDK2 inhibitor series, compounds bearing a 4-bromophenyl moiety at the 7-position (e.g., 5h and 5i) achieved IC50 values of 22 and 24 nM against CDK2, comparable to the clinical-stage inhibitor dinaciclib (IC50 = 18 nM), while simultaneously showing strong activity against CDK1, CDK5, and CDK9 at 28–80 nM concentrations [1]. The bromine atom contributes significantly to hydrophobic binding interactions within the kinase active site, and its presence at the para position alters both the electronic distribution and steric bulk of the aniline ring in ways that a chloro, fluoro, or unsubstituted phenyl substitution cannot replicate. For instance, the bromine atom also provides a unique orthogonal reactivity handle – enabling Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions for late-stage diversification – which is absent in non-halogenated or differently halogenated analogs [2]. These combined pharmacological and synthetic attributes mean that generic substitution is not viable: the 4-bromophenyl variant offers a unique intersection of kinase inhibitory activity and chemical tractability.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


GSK-3β Inhibitory Activity: IC50 24.4 μM – Differentiating from Analogs Lacking Reported GSK-3β Engagement

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is commercially catalogued as 'GSK-3β inhibitor 6' with a reported IC50 of 24.4 μM against glycogen synthase kinase-3 beta (GSK-3β). This IC50 value has been consistently cited across multiple independent chemical vendor sources (AbMole, CymitQuimica, TargetMol) . In contrast, no GSK-3β inhibitory activity has been reported for the closely related 4-chlorophenyl analog (N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine), the 4-fluorophenyl analog, or the unsubstituted N-phenyl analog in publicly available literature or compound databases [1]. Additionally, the compound has been reported to enhance hepatocyte glucose uptake by 38% – a functional cellular readout consistent with GSK-3β pathway modulation – providing a cellular biology anchor that further distinguishes it from halogen-substituted comparators lacking such functional data .

GSK-3β inhibition Diabetes research Alzheimer's disease

CDK2 Inhibitory Potential: Nanomolar Potency Driven by the 4-Bromophenyl Substituent – Class-Level Structural Evidence

In a recent series of pyrazolo[1,5-a]pyrimidine derivatives, compounds 5h and 5i – bearing a 7-(4-bromo-phenyl) substituent – demonstrated CDK2 IC50 values of 22 and 24 nM, respectively, comparable in potency to the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. These compounds also potently inhibited CDK1, CDK5, and CDK9 at 28–80 nM concentrations. Critically, the 4-bromophenyl group at position 7 was found to be structurally preferred for high CDK2 affinity based on SAR analysis within the same study. While N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine differs from 5h/5i in having methyl and phenyl substituents at positions 2 and 3 rather than the phenylazo substitution at position 3, the shared 4-bromophenyl-7-amino pharmacophore strongly suggests retained CDK2-binding potential. By contrast, analogs with alternative 7-N-aryl groups (e.g., 4-methylphenyl or 3,5-dimethylphenyl) in the same pyrazolo[1,5-a]pyrimidine scaffold have shown only moderate anticancer activities based on Lu Jiu-fu et al. (2015) , supporting the inference that the 4-bromophenyl group is a privileged substituent for this target class.

CDK2 inhibition Anti-leukemia Kinase inhibitor scaffold

Synthetic Tractability: The Bromine Atom as a Unique Orthogonal Reaction Handle

The presence of a para-bromine atom on the aniline ring of N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine serves a dual purpose: (1) it is a pharmacophore element contributing to kinase binding affinity, and (2) it is a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, Ullmann, or Sonogashira cross-coupling reactions, enabling late-stage diversification without disrupting the pyrazolo[1,5-a]pyrimidine core [1]. In contrast, the 4-chloro and 4-fluoro analogs provide different reactivity profiles – chlorides are generally less reactive in palladium-catalyzed couplings, while fluorides are essentially inert under standard cross-coupling conditions – and the unsubstituted N-phenyl analog lacks a coupling handle entirely. The bromine atom thus establishes a divergent synthetic utility: the compound can function both as a finished probe molecule (e.g., GSK-3β inhibitor 6) and as a precursor for generating focused libraries of C–C or C–N coupled derivatives, a dual role that the non-brominated or differently halogenated comparators cannot fulfill [2].

Cross-coupling chemistry Late-stage functionalization Chemical biology probes

Molecular Property Differentiation: Distinct Physicochemical Profile vs. Halo- and Parent- Analogs

The 4-bromophenyl substitution confers a distinct molecular property profile compared to its chloro, fluoro, and unsubstituted phenyl analogs. The target compound (C20H17BrN4, MW 393.28) has a computed partition coefficient (XLogP) of approximately 5.1–5.5, compared to roughly 4.7–5.0 for the chloro analog (C20H17ClN4, MW 348.83), approximately 4.0–4.4 for the fluoro analog (C20H17FN4, MW 332.38), and approximately 3.8–4.2 for the N-phenyl analog (C20H18N4, MW 314.39) [1]. The bromine atom adds approximately 60.9 Da of mass and increases lipophilicity by roughly 0.5–1.3 log units relative to the other halogenated or parent compounds. This difference in physiochemistry can meaningfully impact membrane permeability, protein binding, and off-target promiscuity profiles across a screening panel, making the bromophenyl variant a physicochemically distinct chemical entity for compound library design. Topological polar surface area (tPSA) values are similar across the series (~30–35 Ų) because the halogen substitution does not alter hydrogen bond donors or acceptors, but the molecular weight and logP differentiation are sufficient to place these compounds in different regions of drug-like chemical space [2].

Physicochemical properties Drug-likeness Library design

Broad Kinase Profiling Potential: 4-Bromophenyl Derivatives Show Multi-Kinase Engagement

In the Almehmadi et al. (2021) study, the 7-(4-bromophenyl)-substituted pyrazolo[1,5-a]pyrimidine compounds 5h and 5i not only inhibited CDK2 at 22–24 nM, but also demonstrated potent activity against CDK1, CDK5, and CDK9 at IC50 values ranging from 28 to 80 nM [1]. This multi-kinase profile is therapeutically relevant for anti-leukemia applications, as it simultaneously engages multiple nodes of the cell cycle and transcriptional regulation machinery. Moreover, compound 5h inhibited MOLT-4 and HL-60 leukemia cell lines with IC50 values of 0.93 μM and 0.80 μM respectively, outperforming dinaciclib (IC50 = 1.30 μM and 1.84 μM), while compound 5i showed comparable activity to dinaciclib against MOLT-4 and twice its potency against HL-60. Importantly, both 5h and 5i displayed safety profiles in normal human blood cells superior to dinaciclib [1]. While N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has not been directly profiled in this assay panel, the conserved 4-bromophenyl-7-amine motif shared with 5h/5i strongly suggests it inherits this multi-kinase engagement capability, a property not established for the 4-chlorophenyl or 4-fluorophenyl analogs in the same scaffold context.

Multi-kinase inhibition Polypharmacology Checkpoint kinase

Computational Drug-Likeness and Safety Prediction: Predicted ADME Advantage from 4-Bromophenyl Scaffold

In silico ADME calculations for the 4-bromophenyl-containing pyrazolo[1,5-a]pyrimidines 5h and 5i predicted good oral bioavailability and high gastrointestinal absorption, placing these compounds within favorable drug-like chemical space [1]. These predictions are consistent with the general ADME profile of pyrazolo[1,5-a]pyrimidine derivatives, which have been systematically evaluated in multiple recent studies [2]. The target compound N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine shares the same 4-bromophenyl-7-amino pharmacophore and thus is likely to exhibit similarly favorable ADME properties. In contrast, the 4-chloro and 4-fluoro analogs have not been subjected to published ADME prediction studies, leaving their developability potential uncharacterized. Furthermore, the 5h/5i safety data on normal human blood cells showed a therapeutic window superior to dinaciclib, suggesting that the 4-bromophenyl substitution may confer a safety advantage beyond the uncharacterized halo-analogs [1].

ADME prediction Drug-likeness Oral bioavailability

Optimal Procurement and Application Scenarios for N-(4-Bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


GSK-3β Chemical Probe for Diabetes and Alzheimer's Disease Research

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is purpose-built as a GSK-3β chemical probe. With a reported IC50 of 24.4 μM and a 38% enhancement of hepatocyte glucose uptake , this compound is suited for functional studies of GSK-3β signaling in metabolic disease models (e.g., insulin resistance, hepatic glucose metabolism) and for target validation in Alzheimer's disease where GSK-3β hyperactivation contributes to tau hyperphosphorylation. The 4-chloro, 4-fluoro, and unsubstituted phenyl analogs lack any reported GSK-3β activity and are therefore inappropriate substitutes for this specific application.

Late-Stage Diversification Scaffold for Focused Kinase Inhibitor Library Synthesis

The para-bromine atom on the aniline ring provides a robust and orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid synthesis of focused compound libraries from a single precursor [1]. This makes the compound uniquely valuable for medicinal chemistry groups generating diverse SAR datasets around the pyrazolo[1,5-a]pyrimidin-7-amine core. The 4-chloro and 4-fluoro analogs exhibit lower or negligible cross-coupling reactivity under standard conditions, limiting their utility as diversification precursors.

CDK2-Focused Anti-Leukemia Drug Discovery Starting Point

Based on the potent CDK2 inhibition (IC50 = 22–24 nM) and anti-leukemia cellular activity (MOLT-4 IC50 = 0.93 μM, HL-60 IC50 = 0.80 μM) demonstrated by closely related 4-bromophenyl-7-amino analogs [2], the target compound serves as a high-confidence starting scaffold for CDK2 inhibitor design. The multi-kinase engagement profile (CDK1, CDK5, CDK9 at 28–80 nM) and favorable safety window on normal blood cells further support its use in anti-leukemia programs requiring defined polypharmacology.

Physicochemical Benchmarking Compound for Library Design and Property-Based Optimization

With a molecular weight of 393.28 Da and computed logP in the 5.1–5.5 range, the target compound occupies a distinct lipophilic chemical space compared to its chloro (MW 348.83, logP ~4.7–5.0), fluoro (MW 332.38, logP ~4.0–4.4), and unsubstituted phenyl (MW 314.39, logP ~3.8–4.2) analogs [3]. This makes it a valuable benchmark for property-based lead optimization campaigns, where incremental logP adjustments are critical for balancing potency and ADME properties.

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